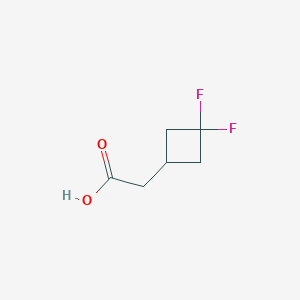

2-(3,3-Difluorocyclobutyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,3-difluorocyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOWIPYSYJEWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857369 | |

| Record name | (3,3-Difluorocyclobutyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373503-48-0 | |

| Record name | (3,3-Difluorocyclobutyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,3-difluorocyclobutyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-(3,3-Difluorocyclobutyl)acetic acid

An In-depth Technical Guide to the Synthesis of 2-(3,3-Difluorocyclobutyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in medicinal chemistry, sought after for its unique structural and electronic properties imparted by the gem-difluorinated cyclobutane motif. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, intended for an audience of drug discovery and development scientists. The presented synthesis is a multi-step sequence commencing with the deoxofluorination of a readily available cyclobutanone precursor, followed by a homologation of the resulting difluorocyclobutane carboxylic acid. This document will elaborate on the causal factors influencing experimental design, provide detailed, self-validating protocols, and offer insights grounded in established chemical principles.

Introduction: The Significance of the gem-Difluorocyclobutyl Moiety in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to modulate a compound's physicochemical and pharmacokinetic properties.[1] The gem-difluoro group, in particular, can act as a bioisostere for a carbonyl group or a hydroxyl-bearing carbon, while also influencing lipophilicity, metabolic stability, and binding affinity.[2] The cyclobutane scaffold provides a three-dimensional element that is underrepresented in many screening libraries, offering a pathway to novel chemical space.[3] Consequently, this compound serves as a key intermediate in the synthesis of pharmaceuticals, including RORγ modulators.[4][5]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to this compound (1) points to a one-carbon homologation of a suitable 3,3-difluorocyclobutane precursor. A prime candidate for this precursor is 3,3-difluorocyclobutanecarboxylic acid (2), which in turn can be synthesized from a corresponding cyclobutanone derivative.

Caption: Retrosynthetic analysis of this compound.

This guide will focus on a three-stage synthetic sequence:

-

Stage 1: Deoxofluorination of a commercially available cyclobutanone.

-

Stage 2: Conversion to the key intermediate, 3,3-difluorocyclobutanecarboxylic acid.

-

Stage 3: Homologation to yield the target molecule, this compound.

Stage 1: Synthesis of Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate

The initial step involves the conversion of a ketone to a gem-difluoride. Sulfur-based fluorinating agents are well-suited for this transformation.[6] While reagents like DAST have been historically used, newer reagents such as Morph-DAST (morpholinosulfur trifluoride) offer enhanced thermal stability and handling characteristics.[7]

Experimental Protocol: Deoxofluorination

Reaction: Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate to Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate.[7]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | 242.29 | 1.24 kg | 5.11 |

| Morph-DAST | 221.24 | 2.15 kg | 9.72 |

| Dichloromethane (CH₂Cl₂) | 84.93 | 2 L | - |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 5.25 kg | 49.5 |

| Water | 18.02 | 20 L | - |

Procedure:

-

Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.24 kg, 5.11 mol) is dissolved in dichloromethane (2 L) and the resulting solution is cooled to 0 °C in an appropriately sized reaction vessel equipped with mechanical stirring and a temperature probe.

-

Morph-DAST (2.15 kg, 9.72 mol) is added portion-wise while maintaining the internal temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 48 hours.

-

In a separate vessel, a solution of sodium carbonate (5.25 kg, 49.5 mol) in water (20 L) is prepared and cooled to 0 °C.

-

The reaction mixture is slowly and carefully added to the cold sodium carbonate solution over a period of 30 minutes with vigorous stirring to quench the reaction.

-

The organic layer is separated, and the aqueous phase is extracted with dichloromethane (2 x 1.5 L).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate.

Stage 2: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

The dicarboxylate from Stage 1 is converted to the mono-carboxylic acid via hydrolysis and decarboxylation. A strong base such as sodium hydroxide in a mixed solvent system is effective for this transformation.

Experimental Protocol: Hydrolysis and Decarboxylation

Reaction: Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate to 3,3-Difluorocyclobutanecarboxylic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate | 264.28 | ~5.11 mol (from previous step) | - |

| Sodium Hydroxide (NaOH) | 40.00 | 450 g | 11.25 |

| Methanol (MeOH) | 32.04 | 2 L | - |

| Water | 18.02 | 2 L | - |

| Concentrated HCl | 36.46 | As needed | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 3 x 2 L | - |

Procedure:

-

Sodium hydroxide (450 g, 11.25 mol) is dissolved in a mixture of methanol (2 L) and water (2 L).

-

The crude diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate is added to the basic solution at room temperature.

-

The resulting mixture is heated to reflux and stirred for 16 hours.

-

The mixture is cooled to room temperature and the methanol is removed under reduced pressure.

-

The aqueous solution is acidified to pH 1 with concentrated hydrochloric acid.

-

The product is extracted with dichloromethane (3 x 2 L).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3,3-difluorocyclobutanecarboxylic acid.[8]

Stage 3: Synthesis of this compound

The Arndt-Eistert homologation is a reliable method for the one-carbon chain extension of carboxylic acids. This multi-step, one-pot procedure involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, and finally a Wolff rearrangement in the presence of a nucleophile (water) to yield the homologous carboxylic acid.

Caption: Arndt-Eistert homologation workflow.

Experimental Protocol: Arndt-Eistert Homologation

Reaction: 3,3-Difluorocyclobutanecarboxylic acid to this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 3,3-Difluorocyclobutanecarboxylic acid | 136.10 | 100 g | 0.735 |

| Thionyl chloride (SOCl₂) | 118.97 | 105 g (63 mL) | 0.882 |

| Diazomethane (in diethyl ether) | 42.04 | ~0.8 M solution | - |

| Silver(I) oxide (Ag₂O) | 231.74 | 5 g | 0.0216 |

| 1,4-Dioxane | 88.11 | 1 L | - |

| Water | 18.02 | 200 mL | - |

| Diethyl ether (Et₂O) | 74.12 | As needed | - |

Procedure: Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® or a similar precursor for its generation.

-

Acid Chloride Formation: 3,3-Difluorocyclobutanecarboxylic acid (100 g, 0.735 mol) is dissolved in thionyl chloride (63 mL, 0.882 mol) and the mixture is gently refluxed for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride.

-

Diazoketone Formation: The crude acid chloride is dissolved in anhydrous diethyl ether (500 mL) and cooled to 0 °C. A solution of diazomethane in diethyl ether (~0.8 M) is added portion-wise with stirring until the yellow color of diazomethane persists. The reaction is stirred at 0 °C for an additional hour.

-

Wolff Rearrangement: In a separate flask, a suspension of silver(I) oxide (5 g, 0.0216 mol) in a mixture of 1,4-dioxane (1 L) and water (200 mL) is heated to 60-70 °C. The diazoketone solution is added dropwise to this heated suspension. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, the mixture is refluxed for 1 hour.

-

The reaction mixture is cooled, filtered to remove the silver catalyst, and the solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and extracted with a saturated sodium bicarbonate solution.

-

The aqueous layer is acidified to pH 1 with concentrated HCl and extracted with diethyl ether.

-

The organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound, a valuable building block for drug discovery. By employing a deoxofluorination of a cyclobutanone derivative followed by a classic Arndt-Eistert homologation, researchers can access this compound in multi-gram quantities. The protocols provided are designed to be self-validating, with clear endpoints and purification procedures.

References

- 1. Fluorination Reagents [Synthetic Reagents] | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1373503-48-0 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

- 7. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

A Comparative Technical Guide to the Synthesis of 2-(3,3-Difluorocyclobutyl)acetic Acid

Introduction: The Significance of the 3,3-Difluorocyclobutyl Moiety in Drug Discovery

The incorporation of fluorine into metabolically labile positions in drug candidates is a cornerstone of modern medicinal chemistry. The gem-difluoro group, in particular, serves as a valuable bioisostere for a carbonyl group or a metabolically susceptible methylene bridge, often enhancing metabolic stability, modulating lipophilicity, and fine-tuning the acidity or basicity of proximal functional groups with a minimal steric footprint. The 3,3-difluorocyclobutyl scaffold has emerged as a particularly attractive motif, offering a conformationally restricted, sp³-rich core that can improve the physicochemical properties of drug-like molecules. 2-(3,3-Difluorocyclobutyl)acetic acid is a key building block in this context, providing a direct handle for amide bond formation and further elaboration in the synthesis of complex pharmaceutical agents.[1] This guide provides an in-depth comparison of two prominent synthetic routes to this valuable intermediate, designed to inform researchers and drug development professionals on the practical considerations of each pathway.

Route 1: A Multigram-Scale Synthesis from 3-Methylenecyclobutane Carbonitrile

This route offers a practical and straightforward three-step synthesis to 3,3-difluorocyclobutanecarboxylic acid, the immediate precursor to the target molecule, which is suitable for preparing multigram quantities. The strategy commences with a commercially available starting material and proceeds through an oxidative cleavage, a deoxofluorination, and a final hydrolysis.

Logical Workflow for Route 1

Caption: Synthetic pathway starting from 3-methylenecyclobutane carbonitrile.

Detailed Experimental Protocols for Route 1

Step 1: Oxidative Cleavage to 3-Oxocyclobutane-1-carbonitrile

This initial step transforms the exocyclic double bond into a ketone. The use of catalytic ruthenium trichloride with sodium periodate as the stoichiometric oxidant is an effective alternative to ozonolysis, particularly on a larger scale.

-

Protocol: To a stirred mixture of 3-methylenecyclobutane carbonitrile in a solvent system of water, acetonitrile, and dichloromethane, a catalytic amount of ruthenium trichloride (RuCl₃) is added. The mixture is cooled, and sodium periodate (NaIO₄) is added portionwise, maintaining the reaction temperature between 5-20°C. The reaction is monitored by thin-layer chromatography (TLC) until consumption of the starting material. Upon completion, the reaction is worked up by separating the organic layer, extracting the aqueous phase with dichloromethane, and concentrating the combined organic extracts to yield 3-oxocyclobutane-1-carbonitrile, which can often be used in the next step without further purification.

Step 2: Deoxofluorination to 3,3-Difluorocyclobutane-1-carbonitrile

The critical gem-difluoro motif is introduced in this step using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common and effective reagent for this transformation.

-

Causality: DAST is chosen for its efficacy in converting ketones to gem-difluorides under relatively mild conditions. The reaction proceeds via the formation of a fluorosulfite intermediate, followed by nucleophilic displacement by fluoride.

-

Protocol: A solution of 3-oxocyclobutane-1-carbonitrile in dichloromethane is cooled to 0°C under an inert atmosphere. Diethylaminosulfur trifluoride (DAST) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 18-24 hours. The reaction is carefully quenched by pouring it into an ice-cold saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic phases are dried and concentrated to afford 3,3-difluorocyclobutane-1-carbonitrile.

Step 3: Nitrile Hydrolysis to 3,3-Difluorocyclobutanecarboxylic Acid

The final step in the synthesis of the precursor is the hydrolysis of the nitrile to a carboxylic acid. This is a robust and high-yielding transformation.

-

Protocol: 3,3-Difluorocyclobutane-1-carbonitrile is dissolved in a mixture of methanol and aqueous sodium hydroxide. The reaction is stirred at room temperature for an extended period (e.g., 48 hours) and may require gentle heating (e.g., 60°C) to drive to completion. The reaction mixture is then concentrated, acidified with concentrated hydrochloric acid to a pH of ~1, and extracted with an organic solvent like dichloromethane. The combined organic extracts are dried and evaporated to yield 3,3-difluorocyclobutanecarboxylic acid as a solid.[2][3]

Route 2: Synthesis via Deoxofluorination of a Dicarboxylate Precursor

This alternative route builds the cyclobutane ring first and then introduces the gem-difluoro group at a later stage. It is also suitable for large-scale synthesis and utilizes a different set of starting materials and intermediates.

Logical Workflow for Route 2

Caption: Pathway to a key difluorocyclobutane intermediate via deoxofluorination.

Detailed Experimental Protocols for Route 2

Step 1: Deoxofluorination of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate

This key step introduces the fluorine atoms onto the cyclobutanone ring. Here, Morph-DAST, a related and often milder deoxofluorinating agent, is employed.

-

Protocol: Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate is dissolved in dichloromethane and cooled to 0°C. Morph-DAST is added portionwise at this temperature. The reaction mixture is then allowed to warm to room temperature and stirred for approximately 48 hours. The workup involves slowly adding the reaction mixture to a cold aqueous solution of sodium carbonate. The organic layer is separated, the aqueous phase is extracted, and the combined organic layers are concentrated to give diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate.

Step 2: Reduction and Further Functionalization

The resulting difluorinated dicarboxylate is a versatile intermediate. For instance, it can be reduced to the corresponding diol with a strong reducing agent like lithium aluminum hydride (LiAlH₄). This diol can then be converted to other useful building blocks, such as 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which can be further elaborated to the target acetic acid derivative through a series of steps including cyanide displacement and hydrolysis.

Final Step: Homologation to this compound

Both routes described above converge on 3,3-difluorocyclobutanecarboxylic acid (or a derivative that can be readily converted to it). The final transformation to the target molecule, this compound, requires the addition of a single methylene (-CH₂-) unit. The Arndt-Eistert synthesis is a classic and reliable method for this one-carbon homologation.[4][5]

Logical Workflow for Arndt-Eistert Homologation

Caption: The Arndt-Eistert reaction for one-carbon chain extension.

Detailed Experimental Protocol for Homologation

Step 1: Formation of the Acid Chloride

The carboxylic acid must first be activated. Conversion to the acid chloride is a standard procedure.

-

Protocol: 3,3-Difluorocyclobutanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an appropriate solvent like dichloromethane, often with a catalytic amount of dimethylformamide (DMF) when using oxalyl chloride.[6] The reaction is typically performed at room temperature or with gentle heating. After the reaction is complete, the excess reagent and solvent are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 2: Formation of the α-Diazoketone

The acid chloride is reacted with diazomethane or a safer alternative like (trimethylsilyl)diazomethane.

-

Trustworthiness: This step requires caution as diazomethane is toxic and explosive. Using (trimethylsilyl)diazomethane is a recommended safer alternative.[7]

-

Protocol: The crude acid chloride is dissolved in a suitable solvent (e.g., THF/acetonitrile). A solution of (trimethylsilyl)diazomethane (typically 2.0 M in hexanes) is added at 0°C. The reaction is allowed to warm to room temperature and stirred for several hours.[8] The formation of the α-diazoketone can be monitored by IR spectroscopy (characteristic diazo stretch at ~2100 cm⁻¹).

Step 3: Wolff Rearrangement and Hydrolysis

The α-diazoketone undergoes a rearrangement to form a highly reactive ketene, which is then trapped by water to form the final carboxylic acid product.[9][10]

-

Protocol: To a solution of the crude α-diazoketone in a solvent such as dioxane, water and a catalyst, typically silver benzoate or silver(I) oxide (Ag₂O), are added. The mixture is heated (e.g., 80°C) for several hours.[8] The silver catalyst facilitates the loss of nitrogen gas and the subsequent 1,2-rearrangement (the Wolff rearrangement) to form the ketene. The ketene is immediately trapped by water in the reaction mixture to yield this compound. The final product is then isolated through an acidic workup and extraction.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the scale of the synthesis, availability of starting materials, and safety considerations.

| Parameter | Route 1 (from 3-Methylenecyclobutane Carbonitrile) | Route 2 (from Dicarboxylate Precursor) | Homologation Step (Arndt-Eistert) |

| Starting Materials | 3-Methylenecyclobutane carbonitrile | Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | 3,3-Difluorocyclobutanecarboxylic acid |

| Number of Steps | 3 (to carboxylic acid precursor) | Variable (multiple steps to precursor) | 3 (from carboxylic acid) |

| Overall Yield | Good (multigram scale demonstrated) | Good (multigram scale demonstrated) | Generally good to high yields |

| Key Reagents | RuCl₃, NaIO₄, DAST, NaOH | Morph-DAST, LiAlH₄ | SOCl₂, (CH₃)₃SiCHN₂, Ag₂O |

| Advantages | Straightforward, well-documented for multigram scale. | Utilizes different starting materials, offering flexibility. | A general and reliable method for one-carbon homologation. |

| Disadvantages | DAST is a hazardous reagent. | Can be a longer sequence depending on the starting point. | Requires handling of hazardous diazomethane or its derivatives. |

| Scalability | Proven for multigram synthesis. | Proven for large-scale synthesis of intermediates. | Scalable with appropriate safety precautions (e.g., flow chemistry). |

Conclusion

Both presented routes provide viable pathways to this compound, a key building block for modern drug discovery. Route 1, starting from 3-methylenecyclobutane carbonitrile, is a concise and well-documented method for producing the immediate precursor on a significant scale. Route 2 offers an alternative entry point, which may be advantageous depending on starting material availability. The final homologation via the Arndt-Eistert synthesis is a classic and effective method to achieve the target molecule. The selection of the optimal route will ultimately be guided by the specific needs of the research program, balancing factors of cost, safety, and scale.

References

- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Arndt-Eistert Synthesis [organic-chemistry.org]

- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 7. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 9. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 10. Wolff-Rearrangement [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of 2-(3,3-Difluorocyclobutyl)acetic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize the novel building block, 2-(3,3-Difluorocyclobutyl)acetic acid. As fluorinated motifs are of increasing importance in medicinal chemistry for their ability to modulate pharmacokinetic and physicochemical properties, a thorough understanding of their analytical signatures is paramount. This document moves beyond a simple listing of data, offering insights into the causal relationships between molecular structure and spectroscopic output. It is designed to serve as a practical reference for researchers engaged in the synthesis, purification, and application of this and structurally related compounds. We will explore predicted data and established protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a self-validating framework for structural elucidation.

Molecular Structure and Spectroscopic Overview

This compound is a saturated carbocyclic carboxylic acid featuring a geminal difluoro substitution on the cyclobutane ring. This structural feature is key to its utility, imparting unique conformational and electronic properties. The primary goal of spectroscopic characterization is to confirm this precise arrangement of atoms and functional groups.

A multi-technique approach is essential for unambiguous structure confirmation.

-

NMR Spectroscopy will elucidate the complete covalent framework by probing the magnetic environments of the hydrogen, carbon, and fluorine nuclei.

-

IR Spectroscopy will confirm the presence of key functional groups, notably the carboxylic acid and the carbon-fluorine bonds.

-

Mass Spectrometry will determine the molecular mass and provide evidence of the molecular formula through characteristic fragmentation patterns.

Caption: Molecular structure of this compound.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The ¹H NMR spectrum provides a detailed map of the proton environments. The chemical shifts are influenced by the electron-withdrawing effects of the gem-difluoro group and the carboxylic acid moiety. The puckered nature of the cyclobutane ring leads to complex spin-spin coupling patterns, further complicated by through-space and through-bond couplings to fluorine.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-α | ~ 2.5 - 2.7 | Doublet of triplets (dt) or Multiplet (m) | JHα-H2 ≈ 8-10 Hz, JHα-Hβ ≈ 7-9 Hz | 2H |

| H-2 | ~ 2.6 - 2.8 | Multiplet (m) | - | 1H |

| H-1, H-4 | ~ 2.2 - 2.5 | Multiplet (m) | - | 4H |

| COOH | ~ 10 - 12 | Broad singlet (br s) | - | 1H |

Causality Behind Predictions:

-

H-α: These protons are alpha to the carbonyl group, which deshields them, shifting them downfield to the ~2.5-2.7 ppm region.

-

H-2: This methine proton is adjacent to the electron-withdrawing acetic acid group, leading to a downfield shift. Its multiplicity will be complex due to coupling with H-1, H-4, and H-α protons.

-

H-1, H-4: These methylene protons on the cyclobutane ring are adjacent to the highly electronegative CF₂ group. This proximity causes a significant deshielding effect. They will also exhibit complex splitting due to geminal and vicinal couplings with other ring protons, as well as vicinal coupling to the two fluorine atoms (³JH-F), which will further broaden the multiplet.

-

COOH: The acidic proton is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is concentration and solvent dependent.

Caption: Key proton environments and their predicted NMR signals.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0-13 ppm.

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals.

Carbon-¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum reveals all unique carbon environments. The most notable features will be the significant downfield shift of the carbon atom bearing the two fluorine atoms due to strong deshielding, and the characteristic splitting of this signal into a triplet by the two equivalent fluorine atoms (¹JC-F). Other carbons will also exhibit smaller long-range C-F couplings.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹H-decoupled) | Predicted Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | :--- | | C=O | ~ 175 - 180 | Singlet (s) or Triplet (t) | ³JC-F might be small | | C-3 | ~ 115 - 125 | Triplet (t) | ¹JC-F ≈ 250-280 Hz | | C-α | ~ 38 - 42 | Singlet (s) or Triplet (t) | ³JC-F might be small | | C-2 | ~ 30 - 35 | Singlet (s) or Triplet (t) | ²JC-F ≈ 20-25 Hz | | C-1, C-4 | ~ 28 - 33 | Singlet (s) or Triplet (t) | ²JC-F ≈ 20-25 Hz |

Causality Behind Predictions:

-

C=O: The carbonyl carbon of a carboxylic acid is highly deshielded, appearing in the 175-180 ppm range.[1]

-

C-3: This carbon is directly bonded to two highly electronegative fluorine atoms, causing a massive downfield shift. The direct, one-bond coupling to two fluorine atoms will split this signal into a characteristic triplet.

-

C-α, C-2, C-1, C-4: These sp³ hybridized carbons appear in the typical alkane region, with their exact shifts influenced by proximity to the deshielding fluorine and carboxyl groups. Two-bond and three-bond couplings to fluorine (²JC-F, ³JC-F) are expected, which may resolve as triplets or simply broaden the signals.

Caption: Key carbon environments and their predicted NMR shift regions.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of CDCl₃.

-

Instrumentation: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0-200 ppm.[2]

-

Use a 30-45 degree pulse angle.

-

Set a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and reference the solvent peak (CDCl₃ at 77.16 ppm).

Fluorine-¹⁹F NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift is very sensitive to the electronic environment.[3] For this compound, a single resonance is expected, as the two fluorine atoms are chemically equivalent. This signal's multiplicity will be a key confirmation of the structure, arising from coupling to the four adjacent protons on the cyclobutane ring.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ standard):

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| CF₂ | ~ -90 to -110 | Quintet (quint) or Triplet of triplets (tt) | ³JF-H(1/4) ≈ 10-15 Hz | 2F |

Causality Behind Predictions:

-

Chemical Shift: Geminal difluoro groups on an aliphatic ring typically resonate in the -90 to -110 ppm range relative to CFCl₃.[3][4]

-

Multiplicity: The two equivalent fluorine atoms couple to the four equivalent protons on the adjacent C-1 and C-4 positions. Assuming equal coupling, this would ideally result in a quintet (n+1 = 4+1).

References

1H NMR and 13C NMR data for 2-(3,3-Difluorocyclobutyl)acetic acid

An In-depth Technical Guide to the 1H and 13C NMR Spectroscopy of 2-(3,3-Difluorocyclobutyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by the gem-difluorocyclobutyl motif. A thorough understanding of its structural features is paramount for its effective application in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure and stereochemistry of such molecules. This guide provides a detailed analysis of the expected 1H and 13C NMR spectra of this compound, grounded in fundamental principles and spectral data from related structures.

Molecular Structure and Predicted NMR Environment

The structure of this compound (C₆H₈F₂O₂) features a four-membered cyclobutane ring substituted with two fluorine atoms at the C3 position and an acetic acid moiety at the C1 position.[1][2][3] The presence of the electronegative fluorine atoms and the carboxylic acid group significantly influences the electronic environment of the neighboring protons and carbons, leading to characteristic chemical shifts and coupling patterns in the NMR spectra.

Caption: Structure of this compound with key atoms labeled.

Predicted 1H NMR Spectrum

The 1H NMR spectrum of this compound is expected to exhibit distinct multiplets for the protons on the cyclobutane ring and the acetic acid side chain. The gem-difluoro substitution introduces complex splitting patterns due to 1H-19F couplings.

Table 1: Predicted 1H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| COOH | 10.0 - 12.0 | broad singlet | - |

| Hα | 2.4 - 2.6 | doublet | JHα-H1 = ~7-9 Hz |

| H1 | 2.5 - 2.8 | multiplet | - |

| H2, H4 (cis to acetic acid) | 2.0 - 2.3 | multiplet | - |

| H2, H4 (trans to acetic acid) | 1.8 - 2.1 | multiplet | - |

Rationale for Assignments:

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a high chemical shift, which can vary with concentration and solvent.

-

Alpha-Protons (Hα): The protons on the carbon adjacent to the carbonyl group are expected to resonate around 2.4-2.6 ppm. They will be split by the adjacent methine proton (H1) on the cyclobutane ring, resulting in a doublet.

-

Cyclobutyl Protons (H1, H2, H4): The protons on the cyclobutane ring will exhibit complex splitting patterns due to both proton-proton (geminal and vicinal) and proton-fluorine couplings. The methine proton (H1) will be a multiplet due to coupling with Hα, H2, and H4. The methylene protons at C2 and C4 are diastereotopic and will have different chemical shifts. Their signals will be further complicated by geminal coupling to each other and vicinal coupling to H1 and long-range coupling to the fluorine atoms. The presence of fluorine generally leads to a downfield shift for nearby protons.[4][5]

Predicted 13C NMR Spectrum

The 13C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine atoms will exhibit a characteristic triplet due to one-bond 13C-19F coupling.

Table 2: Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C=O | 175 - 180 | singlet | - |

| C3 | 115 - 125 | triplet | ¹JC-F = ~240-260 Hz |

| Cα | 40 - 45 | singlet | - |

| C1 | 35 - 40 | triplet | ³JC-F = ~3-5 Hz |

| C2, C4 | 30 - 35 | triplet | ²JC-F = ~20-25 Hz |

Rationale for Assignments:

-

Carbonyl Carbon (C=O): The carboxylic acid carbon is the most deshielded and will appear at the lowest field, typically in the 175-180 ppm range.[6][7]

-

Fluorinated Carbon (C3): The carbon atom directly bonded to the two fluorine atoms will be significantly shifted downfield and will appear as a triplet due to the strong one-bond coupling to the two equivalent fluorine nuclei.[8]

-

Alpha-Carbon (Cα): The carbon of the methylene group adjacent to the carboxyl group will resonate in the 40-45 ppm range.

-

Cyclobutyl Carbons (C1, C2, C4): The remaining cyclobutyl carbons will appear in the aliphatic region. C1, being adjacent to the substituent, will be slightly downfield compared to C2 and C4. These carbons will also exhibit smaller, long-range couplings to the fluorine atoms, appearing as triplets in a high-resolution spectrum.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d is a common choice for small organic molecules.[6]

-

Transfer the solution to a 5 mm NMR tube.

2. 1H NMR Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz for better resolution.

-

Acquire a standard one-dimensional 1H spectrum.

-

Typical parameters:

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-3 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

3. 13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum.[8]

-

Typical parameters:

-

Spectral width: ~220 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

For observing C-F couplings, a non-decoupled or fluorine-coupled spectrum can be acquired.

4. 2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks and confirm proton assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range 1H-13C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

Caption: Recommended workflow for NMR analysis of this compound.

Conclusion

The 1H and 13C NMR spectra of this compound are predicted to show characteristic features arising from the interplay of the cyclobutane ring's conformational properties and the strong electronic effects of the gem-difluoro and carboxylic acid substituents. A systematic approach, including 1D and 2D NMR techniques, will enable a complete and unambiguous assignment of all proton and carbon signals, providing essential structural information for researchers in drug discovery and development.

References

- 1. This compound | C6H8F2O2 | CID 71743770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1373503-48-0 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. C-13 nmr spectrum of ethanoic acid analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanoic acid doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Acetic acid(64-19-7) 13C NMR spectrum [chemicalbook.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(3,3-Difluorocyclobutyl)acetic Acid

Abstract

This technical guide provides a comprehensive framework for the robust analysis of 2-(3,3-difluorocyclobutyl)acetic acid using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the underlying scientific principles that govern method development. We will explore tailored strategies for sample preparation, chromatographic separation, and mass spectrometric detection. Key discussions include the rationale for selecting negative ion electrospray ionization, a detailed examination of anticipated fragmentation pathways, and step-by-step protocols for creating a sensitive and specific quantitative assay.

Introduction: The Analytical Challenge

This compound is a synthetic carboxylic acid featuring a strained, fluorinated cyclobutane ring.[1][2][3] Such structures are of increasing interest in medicinal chemistry as bioisosteres or building blocks for novel therapeutics.[2][3] The presence of the carboxylic acid group and the difluorinated cyclobutyl moiety presents a unique set of analytical challenges and opportunities for mass spectrometry.

The primary analytical goals for this molecule typically involve accurate quantification in complex matrices (e.g., plasma, urine, or in-process reaction mixtures) and structural confirmation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the ideal technology for this application due to its inherent selectivity, sensitivity, and speed. This guide will provide the foundational knowledge and practical protocols to develop a reliable LC-MS/MS method from the ground up.

Key Physicochemical Properties:

-

Molecular Formula: C₆H₈F₂O₂[1]

-

Molecular Weight: 150.12 g/mol [1]

-

Structure: Carboxylic acid attached to a 3,3-difluorocyclobutyl ring.

-

Acidity: The carboxylic acid group (-COOH) is the primary ionizable site, making it amenable to analysis in negative ion mode.

Foundational Strategy: Sample Preparation

The objective of sample preparation is to isolate the analyte from interfering matrix components, which can suppress ionization, clog the LC system, or create isobaric interferences.[4][5] The choice of technique is dictated by the sample matrix and the required limit of quantitation (LLOQ).[4][6]

Protein Precipitation (PPT)

-

Application: Ideal for high-protein matrices like plasma or serum when high throughput is desired and the LLOQ is not exceedingly low.[4][5]

-

Causality: This technique leverages the principle that high concentrations of organic solvent will denature and precipitate proteins. The analyte, being a small polar molecule, remains soluble in the supernatant. Acetonitrile is often preferred over methanol as it typically results in a cleaner, more complete protein crash.[5]

Protocol: Protein Precipitation for Plasma Samples

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex vigorously for 60 seconds to ensure complete protein precipitation.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.[7]

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[7]

-

Vortex to mix, centrifuge briefly to pellet any particulates, and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

-

Application: For assays requiring lower LLOQs and superior sample cleanup. SPE provides a more selective extraction, significantly reducing matrix effects.[6]

-

Causality: For an acidic analyte like this compound, a mixed-mode anion exchange (MAX or WAX) sorbent is highly effective. The protocol involves adjusting the sample pH to ensure the carboxylic acid is deprotonated (negatively charged), allowing it to bind to the positively charged anion exchange sorbent. Interferents are washed away before the analyte is selectively eluted.

Chromatographic Separation: The Key to Robustness

The goal of liquid chromatography is to separate the analyte from isomers and matrix components prior to MS detection, which is critical for minimizing ion suppression. For a polar, acidic small molecule, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard approach.

Column and Mobile Phase Selection

-

Column: A C18 stationary phase is a versatile starting point. Columns with particle sizes ≤3 µm provide excellent efficiency and peak shape.

-

Mobile Phase: A typical mobile phase system consists of:

-

Aqueous (A): Water with an acidic modifier.

-

Organic (B): Acetonitrile or Methanol with the same acidic modifier.

-

-

The Role of pH (The Causality): The mobile phase pH must be carefully controlled. For a carboxylic acid, maintaining an acidic mobile phase (pH < pKa of the analyte, typically pH 2.5-3.5) ensures the molecule is in its neutral, protonated form. This increases its hydrophobicity, leading to better retention on a C18 column. Formic acid (0.1%) is a common and effective choice as it is volatile and compatible with MS detection. While acetic acid can sometimes increase MS signal, it may alter retention characteristics.[8]

Step-by-Step LC Method Development Protocol

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Initial Gradient: Start with a shallow gradient to scout for the analyte's elution point.

-

0.0 min: 5% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 5% B

-

8.0 min: 5% B

-

-

Optimization: Adjust the gradient slope around the elution time of the analyte to ensure separation from any co-eluting peaks and to achieve a runtime of 3-5 minutes.

Mass Spectrometry: Detection and Quantification

Ionization Mode Selection

-

Negative vs. Positive ESI: Electrospray Ionization (ESI) is the technique of choice. Given the presence of the acidic carboxylic acid proton, the molecule will readily lose a proton to form a stable negative ion [M-H]⁻. Therefore, Negative Ion Mode ESI is strongly recommended for achieving the highest sensitivity. While positive ion adducts ([M+H]⁺ or [M+Na]⁺) might be observable, their intensity will be significantly lower. The choice of an acidic mobile phase, while necessary for chromatography, can improve negative ion ESI responses for acidic compounds due to gas-phase effects.[9]

MS/MS Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for selectivity. It involves selecting the precursor ion ([M-H]⁻) and fragmenting it via collision-induced dissociation (CID) to produce specific product ions. The molecular weight is 150.12, so the precursor ion will have an m/z of 149.04 .

Proposed Fragmentation Pathways: The fragmentation of the [M-H]⁻ ion (m/z 149.04) is expected to proceed through several key pathways driven by the initial charge location on the carboxylate and the strained nature of the cyclobutane ring.[10][11]

-

Loss of CO₂: The most common fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da). This would produce a highly stable fragment ion at m/z 105.0 . This is often the most intense and reliable fragment for quantification.

-

[C₆H₇F₂O₂]⁻ → [C₅H₇F₂]⁻ + CO₂ (m/z 149 → m/z 105)

-

-

Ring Opening/Cleavage: The strained cyclobutane ring can fragment.[10][11][12] A common pathway for cycloalkanes is the loss of ethene or substituted ethene molecules.[10][11] In this case, cleavage could lead to the loss of difluoroethene (C₂H₂F₂, 64 Da), resulting in a fragment at m/z 85.0 .

-

[C₆H₇F₂O₂]⁻ → [C₄H₅O₂]⁻ + C₂H₂F₂ (m/z 149 → m/z 85)

-

-

Loss of HF: Organofluorine compounds can undergo the neutral loss of hydrogen fluoride (20 Da). This could occur from the m/z 105 fragment.

-

[C₅H₇F₂]⁻ → [C₅H₆F]⁻ + HF (m/z 105 → m/z 85)

-

The diagram below visualizes these primary fragmentation routes.

Caption: Proposed MS/MS fragmentation of this compound.

Quantitative Method: Multiple Reaction Monitoring (MRM)

For ultimate sensitivity and specificity, a Multiple Reaction Monitoring (MRM) experiment is employed. This involves monitoring specific precursor → product ion transitions.

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Negative | Maximizes sensitivity for the acidic analyte. |

| Precursor Ion (Q1) | 149.0 | The deprotonated molecule [M-H]⁻. |

| Product Ion (Q3) | 105.0 | Quantifier: Typically the most intense and stable fragment. |

| Product Ion (Q3) | 85.0 | Qualifier: Confirms identity; the ratio of Quant/Qual should be constant. |

| Dwell Time | 50-100 ms | Balances scan speed with signal intensity for good peak definition. |

| Collision Energy | Optimized | Varies by instrument; must be empirically determined to maximize product ion signal. |

| Cone/Declustering | Optimized | Empirically determined to maximize precursor ion signal. |

Integrated Workflow and Data Analysis

The entire analytical process can be visualized as a sequential workflow, ensuring that each step validates the next.

Caption: End-to-end workflow for quantitative LC-MS/MS analysis.

Data analysis involves integrating the chromatographic peak areas for the quantifier and qualifier MRM transitions. A calibration curve is constructed by plotting the peak area response against known concentrations of analytical standards. The concentration of the analyte in unknown samples is then determined by interpolation from this curve. The qualifier ion serves as a crucial check: the ratio of its peak area to the quantifier's peak area must remain consistent (typically within ±20%) across all samples and standards to confirm the analyte's identity.

Conclusion

The successful mass spectrometric analysis of this compound is readily achievable through a systematic and scientifically-grounded approach. By leveraging negative ion mode ESI, developing a stable reversed-phase LC method with acidic mobile phase, and employing a highly selective MRM scan, researchers can develop robust and sensitive assays suitable for demanding applications in pharmaceutical development and scientific research. The principles and protocols outlined in this guide provide a validated starting point for method development and a deeper understanding of the causal factors that ensure analytical success.

References

- 1. This compound | C6H8F2O2 | CID 71743770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1373503-48-0 [chemicalbook.com]

- 3. Cas 1373503-48-0,this compound | lookchem [lookchem.com]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. tecan.com [tecan.com]

- 7. organomation.com [organomation.com]

- 8. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]

- 12. What are the mass spectrometry characteristics of cyclobutanol? - Blog [btcpharmtech.com]

An In-Depth Technical Guide to 2-(3,3-Difluorocyclobutyl)acetic Acid: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,3-Difluorocyclobutyl)acetic acid is a fluorinated carboxylic acid that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a gem-difluorinated cyclobutane ring, imparts desirable physicochemical properties to parent molecules, such as enhanced metabolic stability, improved membrane permeability, and favorable binding interactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its primary application as a key building block in the development of novel therapeutics, particularly Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ) modulators.

Physicochemical Properties

Core Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 1373503-48-0 | PubChem |

| Molecular Formula | C₆H₈F₂O₂ | PubChem |

| Molecular Weight | 150.12 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | Typically ≥97% | Sigma-Aldrich |

| XlogP | 1.1 | PubChem |

| Monoisotopic Mass | 150.04923582 Da | PubChem |

| Boiling Point (Predicted) | 229.0 ± 10.0 °C at 760 mmHg | Crysdot LLC |

Acidity (pKa)

The acidity of a carboxylic acid is a critical parameter influencing its solubility, reactivity, and pharmacokinetic profile. The presence of electron-withdrawing fluorine atoms on the cyclobutane ring is expected to increase the acidity of this compound compared to its non-fluorinated analog. Experimental determination of pKa for various perfluorinated carboxylic acids (PFCAs) has shown that fluorination significantly lowers the pKa. For instance, the pKa of monofluoracetic acid is around 2.58, while that of difluoroacetic acid is approximately 1.22.[1] Given the proximity of the difluoro group to the carboxylic acid moiety, the pKa of this compound is estimated to be in the range of 3.5 - 4.5 .

Spectroscopic and Analytical Characterization

Detailed spectroscopic analysis is crucial for confirming the identity and purity of this compound. Below are the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutyl and methylene protons. The proton on the carbon bearing the acetic acid side chain would appear as a multiplet. The methylene protons of the acetic acid group would likely appear as a doublet of doublets or a more complex multiplet due to coupling with the adjacent cyclobutyl proton. The protons on the cyclobutane ring will exhibit complex splitting patterns due to cis and trans couplings.

-

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon (in the range of 170-180 ppm), the carbon bearing the two fluorine atoms (which will appear as a triplet due to C-F coupling), and the other carbons of the cyclobutane ring and the acetic acid side chain.[2][3]

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the adjacent protons on the cyclobutane ring.[4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions for the carboxylic acid functional group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹. A strong C=O (carbonyl) stretching absorption should appear between 1700 and 1760 cm⁻¹. The C-F stretching vibrations will likely be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.[2][3][7][8]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z 150. Common fragmentation patterns for cyclic fluorinated compounds include the loss of HF, COOH, and cleavage of the cyclobutane ring.[9]

Synthesis of this compound

While specific patented synthesis routes for this compound are not widely published, a plausible synthetic pathway can be constructed based on commercially available starting materials and established organic reactions. A likely precursor is (3,3-difluorocyclobutyl)methanol.

Figure 1: Plausible Synthesis of this compound.

Step 1: Tosylation of (3,3-Difluorocyclobutyl)methanol. The starting alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate. This converts the hydroxyl group into a good leaving group.

Step 2: Cyanation. The tosylate is then displaced by a cyanide nucleophile, typically using sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), to yield 2-(3,3-difluorocyclobutyl)acetonitrile.

Step 3: Hydrolysis. The nitrile is subsequently hydrolyzed under acidic conditions (e.g., aqueous sulfuric acid) with heating to afford the final product, this compound.

Application in Drug Discovery: RORγ Modulators

This compound is a valuable building block in the synthesis of RORγ modulators. RORγ is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[10][11] The difluorocyclobutyl moiety is often incorporated into the structure of RORγ inhibitors to enhance their potency and pharmacokinetic properties. The rigidity of the cyclobutane ring can help to lock the molecule into a bioactive conformation, while the fluorine atoms can improve metabolic stability and binding affinity.

Figure 2: Workflow for the use of this compound in RORγ modulator synthesis.

Experimental Protocols

The following are representative protocols for the characterization of this compound.

Melting Point Determination

-

A small amount of the finely powdered, dry solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.[12][13][14][15]

Solubility Determination

-

To a test tube containing 1 mL of a solvent (e.g., water, ethanol, dichloromethane, 5% aq. NaOH, 5% aq. NaHCO₃), add approximately 10 mg of this compound.

-

Vortex the mixture for 30 seconds.

-

Visually inspect for the presence of undissolved solid.

-

Solubility is typically classified as soluble, partially soluble, or insoluble.[16][17][18][19][20]

pKa Determination by Potentiometric Titration

-

Accurately weigh approximately 50 mg of this compound and dissolve it in 50 mL of deionized water.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry, offering a unique combination of structural and electronic properties. Its incorporation into drug candidates, particularly RORγ modulators, highlights its potential for the development of new therapies for autoimmune and inflammatory diseases. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field.

References

- 1. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent progress on nuclear receptor RORγ modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pennwest.edu [pennwest.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. thinksrs.com [thinksrs.com]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. www1.udel.edu [www1.udel.edu]

- 18. is.muni.cz [is.muni.cz]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. scribd.com [scribd.com]

An In-Depth Technical Guide to 2-(3,3-Difluorocyclobutyl)acetic acid: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 2-(3,3-Difluorocyclobutyl)acetic acid, a significant building block in modern medicinal chemistry. We will delve into the initial synthesis as disclosed in the patent literature, providing detailed experimental protocols and exploring the scientific rationale behind its design. The guide will further contextualize its emergence within the landscape of drug discovery, specifically focusing on its role in the development of Retinoic Acid Receptor-related Orphan Receptor γ (RORγ) modulators for the treatment of autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this valuable fluorinated carbocycle.

Introduction: The Rise of Fluorinated Scaffolds in Drug Discovery

The incorporation of fluorine into molecular scaffolds has become a cornerstone of contemporary drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the various fluorinated motifs, the gem-difluorocyclobutyl group has emerged as a particularly valuable bioisostere for carbonyls and other functional groups, offering a rigid and metabolically robust core. This compound (Figure 1) is a prime example of a building block that leverages these advantages, providing a versatile handle for the synthesis of complex pharmaceutical agents.

This guide will trace the origins of this important molecule, from its first disclosure to its application in cutting-edge drug discovery programs.

The Discovery of this compound: A Tale of RORγ Modulation

The first documented synthesis of this compound is found in the patent literature, specifically in the international patent application WO/2012/061180, filed by Genentech, Inc. This patent, published on May 10, 2012, discloses a series of compounds as modulators of RORγ, a key therapeutic target for autoimmune diseases.

The Therapeutic Target: RORγ and Autoimmune Diseases

Retinoic Acid Receptor-related Orphan Receptor γ (RORγ, also known as RORc) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells. Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). While essential for host defense against certain pathogens, dysregulation of the Th17 pathway is a key driver in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

By the early 2010s, inhibiting the function of RORγ to suppress Th17 cell differentiation and IL-17 production had emerged as a promising therapeutic strategy. This led to a surge in research and development efforts by pharmaceutical companies, including Genentech, to identify and synthesize small molecule modulators of RORγ.

The Emergence of a Novel Building Block

Within this context, the Genentech inventors sought to create novel chemical entities with potent and selective RORγ inhibitory activity. The design of these molecules required specific structural features to optimize binding to the receptor and achieve desirable pharmacokinetic properties. It is in the synthesis of these pioneering RORγ modulators that this compound was first described as a crucial intermediate. Its rigid, fluorinated cyclobutyl ring provided a unique three-dimensional scaffold that could be elaborated to interact with the RORγ ligand-binding domain, while the acetic acid side chain offered a convenient point of attachment for further chemical modifications.

The Inaugural Synthesis: A Step-by-Step Protocol

The synthesis of this compound, as detailed in patent WO/2012/061180, is a multi-step process commencing from (3,3-difluorocyclobutyl)methanol. The overall synthetic pathway is depicted below:

Step 1: Synthesis of (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate (Tosylate Intermediate)

The synthesis begins with the conversion of the commercially available starting material, (3,3-difluorocyclobutyl)methanol, into a better leaving group to facilitate nucleophilic substitution. This is achieved through tosylation.

Experimental Protocol:

-

To a solution of (3,3-difluorocyclobutyl)methanol (1.0 eq) in pyridine (10 vol) at 0 °C is added p-toluenesulfonyl chloride (1.5 eq).

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 16 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tosylate.

-

The crude product is purified by column chromatography on silica gel to afford (3,3-difluorocyclobutyl)methyl 4-methylbenzenesulfonate.

Causality of Experimental Choices:

-

Pyridine: Serves as both a solvent and a base to neutralize the HCl generated during the reaction.

-

p-Toluenesulfonyl chloride (TsCl): Reacts with the hydroxyl group to form a tosylate, which is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.

-

0 °C to room temperature: The initial cooling helps to control the exothermic reaction, while allowing it to warm to room temperature ensures the reaction proceeds to completion.

Step 2: Synthesis of (3,3-Difluorocyclobutyl)acetonitrile

The tosylate intermediate is then subjected to a nucleophilic substitution reaction with a cyanide source to introduce the nitrile functionality.

Experimental Protocol:

-

A solution of (3,3-difluorocyclobutyl)methyl 4-methylbenzenesulfonate (1.0 eq) in dimethyl sulfoxide (DMSO) (10 vol) is treated with sodium cyanide (1.5 eq).

-

The reaction mixture is heated to 80 °C and stirred for 4 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude nitrile is purified by column chromatography on silica gel to yield (3,3-difluorocyclobutyl)acetonitrile.

Causality of Experimental Choices:

-

Sodium Cyanide (NaCN): Provides the cyanide nucleophile for the SN2 reaction.

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that is well-suited for SN2 reactions as it solvates the cation (Na⁺) while leaving the anion (CN⁻) relatively free and highly nucleophilic.

-

80 °C: The elevated temperature is necessary to drive the substitution reaction to completion.

Step 3: Synthesis of this compound

The final step involves the hydrolysis of the nitrile to the corresponding carboxylic acid.

Experimental Protocol (as described in WO/2012/061180, Example 1B):

-

A mixture of (3,3-difluorocyclobutyl)acetonitrile (1.0 eq) in ethanol (5 vol) and a 6 N aqueous solution of sodium hydroxide (10 eq) is heated at reflux for 16 hours.

-

The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The aqueous residue is diluted with water and washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is cooled to 0 °C and acidified to pH 1 with concentrated HCl.

-

The acidic aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a solid.

Causality of Experimental Choices:

-

Sodium Hydroxide (NaOH): A strong base that facilitates the hydrolysis of the nitrile to a carboxylate salt.

-

Ethanol/Water Mixture: A suitable solvent system for the hydrolysis reaction.

-

Reflux: The high temperature accelerates the rate of hydrolysis.

-

Acidification: Protonates the carboxylate salt to yield the final carboxylic acid product.

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₈F₂O₂ |

| Molecular Weight | 150.12 g/mol |

| CAS Number | 1373503-48-0 |

| Appearance | Solid |

Spectroscopic Data (Representative):

-

¹H NMR (CDCl₃): δ 11.5-10.0 (br s, 1H), 2.80-2.60 (m, 2H), 2.55-2.35 (m, 3H), 2.30-2.10 (m, 2H).

-

¹⁹F NMR (CDCl₃): δ -93.5 (m).

-

MS (ESI): m/z 149.0 [M-H]⁻.

Conclusion: A Versatile Building Block for Future Drug Discovery

The discovery of this compound, born out of the pursuit of novel RORγ modulators, exemplifies the synergy between targeted drug discovery programs and the development of new chemical tools. Its unique structural and electronic properties, conferred by the gem-difluorocyclobutyl motif, have established it as a valuable building block for medicinal chemists. The synthetic route, now publicly available through the patent literature, provides a reliable method for its preparation, enabling its wider application in the design and synthesis of next-generation therapeutics. As the demand for metabolically robust and structurally diverse scaffolds continues to grow, the importance of this compound in the landscape of drug discovery is poised to expand further.

Introduction: Targeting a Key Oncogenic Pathway

An In-Depth Technical Guide to the Characterization of Taselisib (GDC-0032), a β-Sparing PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol-3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, and metabolism.[1] Its dysregulation, often through activating mutations in the PIK3CA gene, is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][2] Taselisib, also known as GDC-0032 or RG7604, is a potent and selective, orally bioavailable inhibitor of class I PI3K enzymes.[3][4] This guide provides a comprehensive technical overview of the characterization of Taselisib, focusing on its mechanism of action, preclinical and clinical evaluation, and key experimental protocols for its study.

Physicochemical Properties and Formulation

Taselisib is a benzoxepin derivative with the chemical name 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][3][5]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide.[5] Key physicochemical data are summarized below.

| Property | Value | Reference |

| CAS Number | 1282512-48-4 | [4][5] |

| Molecular Formula | C24H28N8O2 | [4][5] |

| Molecular Weight | 460.53 g/mol | [3][4][5] |

| Solubility | Soluble in DMSO (≥23.05 mg/mL), sparingly soluble in Ethanol (≥2.79 mg/mL with gentle warming), and insoluble in water. | [4][5] |

For in vitro studies, stock solutions of Taselisib are typically prepared in dimethyl sulfoxide (DMSO). For in vivo animal studies, it can be formulated as a suspension in vehicles such as methylcellulose Tween (MCT).

Mechanism of Action: Selective PI3K Inhibition

Taselisib functions by targeting the ATP-binding pocket of the catalytic subunit of PI3K, thereby inhibiting its kinase activity and subsequent downstream signaling events.[1][6] A distinguishing feature of Taselisib is its isoform selectivity. It potently inhibits PI3Kα, PI3Kδ, and PI3Kγ isoforms while demonstrating significantly less activity against the PI3Kβ isoform.[3][7] This β-sparing profile is thought to contribute to its therapeutic window.[3]

The PI3K pathway is a central node in cell signaling, and its inhibition by Taselisib has profound effects on downstream effectors. The following diagram illustrates the canonical PI3K signaling pathway and the point of intervention by Taselisib.

Caption: The PI3K Signaling Pathway and Inhibition by Taselisib.

Biochemical and Cellular Characterization

The potency and selectivity of Taselisib have been extensively characterized through biochemical and cellular assays.

Biochemical Potency

The inhibitory activity of Taselisib against different PI3K isoforms is typically determined using in vitro kinase assays. A common method is a fluorescence polarization assay that measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3]

| PI3K Isoform | Ki (nM) | IC50 (nM) | Reference |

| PI3Kα | 0.29 | 0.29 | [3][5][8] |

| PI3Kβ | 9.1 | >8 | [8] |

| PI3Kδ | 0.12 | 0.12 | [3][5][8] |

| PI3Kγ | 0.97 | 0.97 | [3][5][8] |

Cellular Activity

The anti-proliferative effects of Taselisib have been demonstrated in various cancer cell lines, with enhanced potency observed in those harboring PIK3CA mutations.[2][3][9]

| Cell Line | PIK3CA Status | IC50 (nM) | Reference |

| MCF7-neo/HER2 | Mutant | 2.5 | [3][5] |

| MCF7 | Mutant | 4 | [5] |

| PC3 | PTEN null | 31 | [5] |

| Cal-33 | H1047R mutant | - | [7] |

Experimental Protocols

In Vitro Kinase Assay (Fluorescence Polarization)

This protocol outlines a typical fluorescence polarization assay to determine the IC50 of Taselisib against PI3K isoforms.

-

Reagents and Materials:

-